molecular formula C16H22CuO6 B12869804 Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)-

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)-

Cat. No.: B12869804
M. Wt: 373.89 g/mol
InChI Key: PUPZRWSNBHKKOB-UHFFFAOYSA-N
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Description

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)-: is a coordination compound where copper is complexed with two ethyl 2-oxocyclopentanecarboxylate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- typically involves the reaction of copper salts with ethyl 2-oxocyclopentanecarboxylate under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol and then adding ethyl 2-oxocyclopentanecarboxylate to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile, and the conditions (temperature, pH, etc.) are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Chemistry

In chemistry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic chemistry .

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The copper center can interact with biological molecules, leading to the disruption of microbial cell functions .

Medicine

In medicine, there is interest in this compound for its potential therapeutic applications. Copper complexes are known to exhibit anti-inflammatory and anticancer properties, and ongoing research aims to explore these effects further .

Industry

In industry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used in the development of advanced materials. Its unique coordination properties make it suitable for use in the fabrication of metal-organic frameworks and other functional materials .

Mechanism of Action

The mechanism by which Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- exerts its effects involves the interaction of the copper center with various molecular targets. In catalytic reactions, the copper center can facilitate electron transfer processes, enabling the oxidation or reduction of substrates. In biological systems, the copper center can bind to proteins and enzymes, disrupting their normal function and leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is unique due to the specific structure of its ligands, which provide distinct steric and electronic properties. This uniqueness can lead to different reactivity and selectivity in chemical reactions compared to other copper complexes .

Properties

Molecular Formula

C16H22CuO6

Molecular Weight

373.89 g/mol

IUPAC Name

copper;ethyl 2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/2C8H11O3.Cu/c2*1-2-11-8(10)6-4-3-5-7(6)9;/h2*2-5H2,1H3;/q2*-1;+2

InChI Key

PUPZRWSNBHKKOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)[C-]1CCCC1=O.CCOC(=O)[C-]1CCCC1=O.[Cu+2]

Origin of Product

United States

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